molecular formula C21H25N3OS B2576735 2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391862-70-7

2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2576735
M. Wt: 367.51
InChI Key: CEASZOTWIVUAKH-UHFFFAOYSA-N
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Description

The compound “2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains an adamantyl group (a type of bulky, three-dimensional alkyl group derived from adamantane), a methylphenyl group (a phenyl ring with a methyl substituent), and a thiadiazol group (a heterocyclic ring containing sulfur and nitrogen atoms). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the adamantyl group might be introduced via a reaction with 1-adamantanol . The thiadiazol group could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. This could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the amide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could impact its solubility and stability .

Scientific Research Applications

Quantum Theory of Atoms in Molecules (QTAIM) Analysis and Crystallography

Research on adamantane-1,3,4-thiadiazole hybrids, including compounds similar to "2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide," has revealed their complex noncovalent interactions through crystallography and QTAIM analysis. El-Emam et al. (2020) synthesized three derivatives to study these interactions, highlighting the importance of hydrogen bonding among other noncovalent interactions in stabilizing their crystal structures. This study provides insights into the structural properties that could influence the biological activities of these compounds (El-Emam et al., 2020).

Anticancer Activities

Adamantane-1,3,4-thiadiazole derivatives have shown promising anticancer activities. For instance, Wassel et al. (2021) synthesized a series of these derivatives to evaluate their anti-proliferative activity against cancer cell lines, with some compounds showing significant potential as apoptotic inducers. This research underscores the therapeutic prospects of adamantane-1,3,4-thiadiazole derivatives in cancer treatment (Wassel et al., 2021).

Analgesic Properties

The analgesic properties of adamantyl analogues of paracetamol, a compound structurally related to "2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide," have been explored. Fresno et al. (2014) reported the synthesis and biological evaluation of these analogues, identifying them as potent analgesic drugs through the inhibition of the TRPA1 channel. This study opens avenues for developing new analgesic drugs based on adamantane derivatives (Fresno et al., 2014).

Antimicrobial and Anti-Inflammatory Activities

Adamantane-1,3,4-thiadiazole derivatives also exhibit antimicrobial and anti-inflammatory activities. Kadi et al. (2010) synthesized new derivatives and tested them against a panel of bacteria and the fungus Candida albicans, finding compounds with marked activity. Additionally, some derivatives showed significant anti-inflammatory activity in vivo. These findings highlight the potential of adamantane-1,3,4-thiadiazole derivatives in developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Antituberculosis Agents

Adamantane-1,3,4-thiadiazole derivatives have been investigated for their potential as anti-tuberculosis agents. Anusha et al. (2015) developed novel adamantyl-imidazolo-thiadiazoles showing potent inhibitory activity against M. tuberculosis. This research suggests that these compounds could serve as promising leads for developing new treatments for tuberculosis (Anusha et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as potential applications. For example, it could be investigated for use in pharmaceuticals, given the biological activity of many adamantane derivatives .

properties

IUPAC Name

2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-2-4-17(5-3-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASZOTWIVUAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

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